molecular formula C14H12OS B14738599 3,4-Dihydronaphtho[1,2-b]thiepin-5(2H)-one CAS No. 10442-73-6

3,4-Dihydronaphtho[1,2-b]thiepin-5(2H)-one

Cat. No.: B14738599
CAS No.: 10442-73-6
M. Wt: 228.31 g/mol
InChI Key: KOUYIRLTIMFXSM-UHFFFAOYSA-N
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Description

3,4-Dihydronaphtho[1,2-b]thiepin-5(2H)-one is a heterocyclic compound that features a fused ring system combining naphthalene and thiepin structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dihydronaphtho[1,2-b]thiepin-5(2H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of naphthalene derivatives with sulfur-containing reagents can lead to the formation of the thiepin ring .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydronaphtho[1,2-b]thiepin-5(2H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

3,4-Dihydronaphtho[1,2-b]thiepin-5(2H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-Dihydronaphtho[1,2-b]thiepin-5(2H)-one involves its interaction with molecular targets and pathways within a system. This compound can interact with enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The specific pathways involved depend on the context of its application, such as inhibiting a particular enzyme in a biological system .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dihydronaphtho[1,2-b]thiepin-5(2H)-one is unique due to its specific ring structure and functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for various applications in research and industry .

Properties

CAS No.

10442-73-6

Molecular Formula

C14H12OS

Molecular Weight

228.31 g/mol

IUPAC Name

3,4-dihydro-2H-benzo[i][1]benzothiepin-5-one

InChI

InChI=1S/C14H12OS/c15-13-6-3-9-16-14-11-5-2-1-4-10(11)7-8-12(13)14/h1-2,4-5,7-8H,3,6,9H2

InChI Key

KOUYIRLTIMFXSM-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C2=C(C3=CC=CC=C3C=C2)SC1

Origin of Product

United States

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